REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13][CH3:14])=[O:12])#[N:9].C([O-])(=O)C.[NH4+].C(O)(=O)C>O.C1C=CC=CC=1>[C:8]([C:10](=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)[C:11]([O:13][CH3:14])=[O:12])#[N:9] |f:2.3|
|
Name
|
|
Quantity
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4.61 mL
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Type
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reactant
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Smiles
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O1CCC(CC1)=O
|
Name
|
|
Quantity
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5.3 mL
|
Type
|
reactant
|
Smiles
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C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 50 ml round-bottom flask equipped with a Dean-Stark distillation setup and condenser
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Type
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CUSTOM
|
Details
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collected in the Dean-Stark (2 hours)
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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cooled
|
Type
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ADDITION
|
Details
|
benzene (30 ml) added
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Type
|
WASH
|
Details
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the organic layer washed with water (50 ml)
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with CH2Cl2 (3×50 ml)
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Type
|
WASH
|
Details
|
The combined organic phase was washed with sat. NaHCO3 (100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purified by normal phase SiO2 chromatography (10 to 60% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)=C1CCOCC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |